molecular formula C22H21N5O4 B2686884 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1226435-85-3

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2686884
CAS RN: 1226435-85-3
M. Wt: 419.441
InChI Key: UENIOBZJWYLOPK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, an oxadiazole ring, and a pyrazole ring. The presence of these groups could suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray diffraction, NMR spectroscopy, and quantum-chemical calculations .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups it contains. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the methoxy group could impact the compound’s solubility .

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of chemicals synthesized for various purposes, including the study of their biological activities. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives to investigate their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the methodological advancements in synthesizing such compounds for cancer research Hassan, T. Hafez, & Souad A. Osman, 2014.

Biological Activities

The exploration of heterocyclic compounds, including those similar to the one , has shown significant pharmacological potential. For instance, Faheem (2018) investigated 1,3,4-oxadiazole and pyrazole novel derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, providing a foundation for the development of new therapeutic agents Faheem, 2018.

Antidiabetic Screening

Lalpara et al. (2021) focused on the antidiabetic potential of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, evaluating them through in vitro antidiabetic activity using the α-amylase inhibition assay. This research opens avenues for the application of similar compounds in managing diabetes Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, & G. Dubal, 2021.

Antibacterial Applications

Another study by Rai et al. (2009) synthesized novel oxadiazoles with a structure closely related to the queried compound, demonstrating significant antibacterial activity. This suggests the potential of such compounds in developing new antibacterial agents N. P. Rai, V. Narayanaswamy, S. Shashikanth, & P. Arunachalam, 2009.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-15-19(12-24-27(15)16-6-4-3-5-7-16)22(28)23-13-21-25-20(26-31-21)14-30-18-10-8-17(29-2)9-11-18/h3-12H,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENIOBZJWYLOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

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